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dinitrobenzenesulfonic acid

Cat. No.: B1171960
CAS No.: 12379-41-8
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Description

Significance of Arenesulfonic Acids in Contemporary Chemical Science

Arenesulfonic acids, organic compounds characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring, are of substantial importance in modern chemical science. ontosight.ai Their strong acidity, often comparable to mineral acids like sulfuric acid, makes them effective catalysts in a multitude of organic reactions, including esterification, acetylation, dehydration, and alkylation. thieme-connect.deresearchgate.net For example, 4-toluenesulfonic acid is a widely used acid catalyst in laboratory and industrial settings. thieme-connect.de

The applications of arenesulfonic acids are diverse. They serve as crucial intermediates in the synthesis of dyes, pigments, and optical brighteners. ontosight.aithieme-connect.de In the pharmaceutical industry, they are utilized as active ingredients and in the synthesis of more complex drug molecules. ontosight.ainih.gov Furthermore, the salts of long-chain alkyl-substituted benzenesulfonic acids are the primary components of many synthetic detergents. thieme-connect.de In materials science, arenesulfonic acids are functionalized onto supports like mesoporous silica (B1680970) (e.g., SBA-15 and MCM-41) to create stable, reusable solid acid catalysts, which are valued for their efficiency and environmental benefits. researchgate.netmdpi.comresearchgate.netrsc.org These solid catalysts are integral to processes such as the production of biofuels and other fine chemicals. researchgate.netresearchgate.net

Historical Development and Key Discoveries Related to Dinitrobenzenesulfonic Acid

The study of arenesulfonic acids dates back to the late 19th and early 20th centuries, driven by the burgeoning dyestuff industry. thieme-connect.de Within this class, this compound, particularly the 2,4-isomer, emerged as a compound of significant interest in the mid-20th century. Foundational research in the early 1950s began to delineate its reactivity with biological molecules.

A pivotal discovery occurred in 1953, when researchers published findings on the reaction of 2,4-dinitrobenzenesulfonic acid with the free amino groups of proteins. acs.org This work established the compound as a valuable reagent for protein modification and structural analysis, a role it continues to play in biochemistry. solubilityofthings.com By the 1960s, the scope of its utility expanded as it was explored as an acid catalyst in reactions such as acetylation. These early catalytic studies showcased its effectiveness in promoting various organic transformations, solidifying its position as a versatile chemical reagent. More recent research has demonstrated its continued relevance, for instance, as a Brønsted acid catalyst in advanced controlled living ring-opening polymerization processes.

Fundamental Structural Characteristics and Electronic Properties Relevant to Reactivity

The reactivity of this compound is fundamentally governed by the electronic properties of its constituent functional groups: two nitro groups (-NO₂) and one sulfonic acid group (-SO₃H) attached to a benzene (B151609) ring. Both the nitro and sulfonic acid groups are strongly electron-withdrawing. msu.eduwikipedia.org This is due to a combination of inductive effects (withdrawal of electron density through the sigma bonds) and resonance effects (delocalization of pi electrons). msu.eduminia.edu.eg

The nitro group, in particular, has a powerful electron-withdrawing resonance effect, creating a partial positive charge on the aromatic ring, especially at the ortho and para positions. msu.eduwikipedia.org The sulfonic acid group also deactivates the ring towards electrophilic substitution. msu.edu The cumulative effect of these groups makes the benzene ring in this compound highly electron-poor, which significantly influences its chemical behavior. wikipedia.org For instance, this electron deficiency makes the compound a strong Brønsted acid and enhances the electrophilicity of the aromatic ring. ontosight.ai The sulfonic acid group also confers high water solubility. solubilityofthings.com

The specific positioning of the nitro groups is crucial. In 2,4-dinitrobenzenesulfonic acid, the electron-withdrawing effects are pronounced, making it a useful reagent for nucleophilic aromatic substitution reactions, where a nucleophile replaces a group on the aromatic ring. The presence of these deactivating groups means that electrophilic substitution on the this compound ring is extremely difficult. msu.edu

Physicochemical Properties of this compound Isomers

Property 2,4-Dinitrobenzenesulfonic acid 3,5-Dinitrobenzenesulfonic acid 4-Nitrobenzenesulfonic acid
Molecular Formula C₆H₄N₂O₇S C₆H₄N₂O₇S C₆H₅NO₅S
Molecular Weight 248.17 g/mol 248.17 g/mol nih.gov 203.17 g/mol chemicalbook.com
Appearance - - Beige to yellow-orange crystalline powder chemicalbook.com
pKa (predicted) - - -1.38 ± 0.50 chemicalbook.com
Water Solubility Soluble solubilityofthings.com - 476 g/L (at 100.5 °C) chemicalbook.com
CAS Number 89-02-1 28084-45-9 nih.gov 138-42-1 chemicalbook.com

Properties

CAS No.

12379-41-8

Molecular Formula

ClH6LiO7

Synonyms

dinitrobenzenesulfonic acid

Origin of Product

United States

Advanced Synthetic Methodologies for Dinitrobenzenesulfonic Acid and Its Derivatives

Established Industrial and Laboratory Preparations

The synthesis of dinitrobenzenesulfonic acid has traditionally been approached through two primary routes: the direct nitration of a sulfonated aromatic ring and the nucleophilic substitution on a pre-functionalized nitroaromatic precursor.

The direct nitration of benzenesulfonic acid is an example of electrophilic aromatic substitution. In this process, the sulfonic acid group (-SO₃H) already present on the benzene (B151609) ring directs the incoming electrophiles. The -SO₃H group is an electron-withdrawing group and a deactivator, making the aromatic ring less reactive towards electrophilic attack than benzene itself. It directs incoming substituents primarily to the meta position.

To achieve dinitration, forcing conditions are typically required. The reaction involves treating benzenesulfonic acid with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid". The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. libretexts.orglibretexts.orgmasterorganicchemistry.com

The reaction proceeds in steps:

Generation of Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

First Nitration: The nitronium ion attacks the benzenesulfonic acid ring, predominantly at the meta-position, to form 3-nitrobenzenesulfonic acid.

Second Nitration: A second nitration, requiring more stringent conditions (higher temperatures and/or concentrations), introduces another nitro group. Due to the combined deactivating effects of the sulfonic acid and the first nitro group, the second nitration is significantly slower.

The primary product from this route would be 3,5-dinitrobenzenesulfonic acid due to the directing effects of the sulfonic acid group. Achieving the 2,4-isomer via this method is not the preferred pathway.

A more common and regioselective method for synthesizing 2,4-dinitrobenzenesulfonic acid involves nucleophilic aromatic substitution (SNAr) on a suitable precursor, typically 2,4-dinitrochlorobenzene. semanticscholar.org

In this pathway, the chlorine atom serves as a leaving group. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions to the chlorine atom is crucial. These groups activate the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. shaalaa.comnih.gov The increased number of electron-withdrawing groups enhances the reactivity of the aryl halide towards nucleophilic substitution. shaalaa.com

The typical laboratory and industrial synthesis involves reacting 2,4-dinitrochlorobenzene with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃). The sulfite ion acts as the nucleophile, displacing the chloride ion to yield the sodium salt of 2,4-dinitrobenzenesulfonic acid.

Reaction Scheme: (O₂N)₂C₆H₃Cl + Na₂SO₃ → (O₂N)₂C₆H₃SO₃Na + NaCl

This method is highly efficient and provides excellent regiochemical control, making it the preferred route for the industrial production of the 2,4-isomer.

Novel Synthetic Approaches and Route Optimization

Modern synthetic chemistry aims to develop more efficient, selective, and sustainable methods. Research into DNBSA and its derivatives focuses on optimizing downstream processes like reduction and exploring new chemical spaces.

A primary application of 2,4-dinitrobenzenesulfonic acid is as a precursor to 2,4-diaminobenzenesulfonic acid, a valuable intermediate for dyes and other specialty chemicals. This transformation is achieved through the reduction of the two nitro groups. Catalytic hydrogenation is a prominent method for this reduction due to its high efficiency and cleaner reaction profile compared to older methods like Béchamp reduction with iron.

The process involves the hydrogenation of an aqueous solution of 2,4-dinitrobenzenesulfonic acid or its sodium salt in the presence of a metal catalyst. google.com Various catalysts have been proven effective, with choices depending on cost, activity, and selectivity.

Key catalysts include:

Palladium on Carbon (Pd/C): A highly active and widely used catalyst for nitro group reduction.

Raney Nickel: A cost-effective alternative, often used in industrial-scale hydrogenations. google.com

Platinum-based catalysts: Also effective but can be more expensive.

The reaction is typically carried out in an autoclave under hydrogen pressure. Reaction conditions such as temperature, pressure, and solvent can be optimized to maximize yield and purity. google.com

Table 1: Exemplary Conditions for Catalytic Hydrogenation of 2,4-Dinitrobenzenesulfonic Acid Sodium Salt google.com
CatalystSolventTemperature (°C)Pressure (MPa)Reported Yield of Sodium 2,4-diaminobenzenesulfonate
Palladium-Carbon (Pd/C)Water80-902.5-3.092.50%
Ni-Al AlloyMethanol802.0-2.293.22%

This catalytic approach is advantageous as the catalyst can often be recovered and reused, aligning with principles of green chemistry.

Asymmetric synthesis is a field of chemistry focused on the preferential synthesis of one enantiomer or diastereomer of a chiral molecule. Chiral compounds are crucial in pharmaceuticals and materials science.

2,4-Dinitrobenzenesulfonic acid itself is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, the direct asymmetric synthesis of DNBSA is not applicable.

However, the principles of asymmetric synthesis would apply to the synthesis of chiral derivatives of DNBSA. Should a synthetic target require the introduction of a chiral center onto the aromatic ring or within a substituent derived from DNBSA, asymmetric methodologies would be essential. This could involve using chiral catalysts, chiral auxiliaries, or chiral reagents to control the stereochemical outcome of a reaction. For instance, if a chiral amine were to be synthesized via the reduction of a DNBSA-derived precursor containing a prochiral group, an asymmetric hydrogenation using a chiral catalyst could be employed. To date, the literature does not prominently feature the asymmetric synthesis of close chiral analogues of DNBSA.

Principles of Green Chemistry in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of DNBSA and its derivatives can be evaluated and improved through these principles.

Atom Economy: The nucleophilic substitution route (2.1.2) generally has a high atom economy, as most atoms from the reactants (2,4-dinitrochlorobenzene and sodium sulfite) are incorporated into the desired product and a simple salt (NaCl).

Use of Safer Solvents: The synthesis of the DNBSA sodium salt via nucleophilic substitution is often performed in water, which is the greenest solvent available. Similarly, the catalytic hydrogenation of DNBSA to diaminobenzenesulfonic acid is also typically conducted in water or lower alcohols like methanol. google.com

Catalysis: The use of catalytic hydrogenation (2.2.1) is a prime example of green chemistry. Catalysts like Pd/C or Raney Nickel are used in small amounts and can be filtered and recycled for multiple runs, reducing waste compared to stoichiometric reagents like iron powder. google.com

Energy Efficiency: Research into optimizing reaction conditions, such as using sonication or microwave assistance, can lead to lower reaction temperatures and shorter reaction times, thereby reducing energy consumption. scirp.org

Waste Prevention: Traditional nitration processes using mixed acid can generate significant amounts of acidic wastewater, which requires neutralization and treatment. rscspecialitychemicals.org.uk Developing more sustainable nitration systems, such as those using solid acid catalysts or alternative nitrating agents, is an active area of green chemistry research. researchgate.net

By applying these principles, the lifecycle of this compound production and use can be made more environmentally and economically sustainable.

Mechanistic Investigations of Dinitrobenzenesulfonic Acid Reactivity

Electrophilic Characteristics and Aromatic Activation

Dinitrobenzenesulfonic acid, specifically 2,4-dinitrobenzenesulfonic acid, exhibits unique reactivity due to the strong electron-withdrawing nature of its substituents. The benzene (B151609) ring is substituted with two nitro groups (-NO₂) and a sulfonic acid group (-SO₃H). Both types of groups are strongly deactivating in the context of electrophilic aromatic substitution (EAS). masterorganicchemistry.comassets-servd.host They withdraw electron density from the delocalized π-system of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. assets-servd.host

The nitro group deactivates the ring through both a strong resonance effect (π-acceptor) and an inductive effect. masterorganicchemistry.com Similarly, the sulfonic acid group is a powerful electron-withdrawing group. quora.com This deactivation makes traditional EAS reactions, such as Friedel-Crafts reactions, inapplicable for aromatic substrates with these electron-withdrawing groups. acs.orgnih.gov

Conversely, these same electron-withdrawing properties activate the aromatic ring for nucleophilic aromatic substitution (SNAr). msu.eduwikipedia.org The significant reduction in electron density makes the ring electrophilic, particularly at the carbon atoms bearing substituents. The presence of nitro groups, especially when positioned ortho and para to a leaving group, is crucial for stabilizing the negatively charged intermediate formed during nucleophilic attack. msu.edulibretexts.org This stabilization is key to the feasibility of the SNAr mechanism. The nitro groups in 2,4-dinitrobenzenesulfonic acid are positioned to effectively delocalize the negative charge of the intermediate that forms upon nucleophilic attack. msu.edunih.gov

Nucleophilic Aromatic Substitution Involving the Sulfonic Acid Group

While halides are the most common leaving groups in SNAr reactions, other functional groups can also be displaced. The sulfonic acid group (-SO₃H) can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is sufficiently activated by electron-deficient groups. quora.comacs.orgnih.gov In the case of 2,4-dinitrobenzenesulfonic acid, the strong activation provided by the two nitro groups facilitates the displacement of the sulfonic acid group by various nucleophiles. acs.orgnih.gov

Ipso substitution refers to a substitution reaction where the incoming nucleophile attacks the ring carbon that is already bonded to the leaving group. smartstartinstitute.comstackexchange.com There is significant evidence for the sulfonic acid group of 2,4-dinitrobenzenesulfonic acid being displaced via an ipso substitution mechanism.

Recent research has demonstrated a novel carbon-carbon bond formation through the ipso nucleophilic substitution of the sulfonic acid group in 2,4-dinitrobenzenesulfonic acid with active methylene (B1212753) compounds. acs.orgnih.gov This reaction proceeds under mild conditions without the need for transition-metal catalysts. acs.orgnih.gov The sulfonic acid group acts as the leaving group in this transformation. acs.orgnih.gov This method represents a significant development, as C-C bond formation by substituting a sulfonic acid group was previously unknown. acs.org

The scope of this reaction was investigated by reacting 2,4-dinitrobenzenesulfonic acid with various active methylene compounds. The results, summarized in the table below, show good to excellent yields for a range of nucleophiles.

Table 1: Reaction of 2,4-Dinitrobenzenesulfonic Acid with Active Methylene Compounds. nih.gov
EntryActive Methylene CompoundProductYield (%)
1Dimethyl malonateDimethyl 2-(2,4-dinitrophenyl)malonate85
2Diethyl malonateDiethyl 2-(2,4-dinitrophenyl)malonate92
3Diisopropyl malonateDiisopropyl 2-(2,4-dinitrophenyl)malonate90
4Dibenzyl malonateDibenzyl 2-(2,4-dinitrophenyl)malonate88
5Ethyl acetoacetateEthyl 2-(2,4-dinitrophenyl)-3-oxobutanoate82
6Methyl acetoacetateMethyl 2-(2,4-dinitrophenyl)-3-oxobutanoate80
7Acetylacetone3-(2,4-Dinitrophenyl)pentane-2,4-dione75

Reaction conditions: Sulfonic acid (0.5 mmol), active methylene compound (1.0 mmol), cesium carbonate (1.0 mmol) in DMSO at 80 °C for 4–8 h. nih.gov

The SNAr mechanism is generally accepted to proceed via a two-step addition-elimination pathway. wikipedia.orglibretexts.org The first, and often rate-determining, step is the nucleophilic attack on the aromatic ring to form a negatively charged, non-aromatic intermediate known as a Meisenheimer complex (or adduct). libretexts.orgwikipedia.orgresearchgate.net

In the reaction of 2,4-dinitrobenzenesulfonic acid, the nucleophile attacks the ipso-carbon, forming a Meisenheimer adduct. acs.orgnih.gov The stability of this intermediate is crucial for the reaction to proceed. The strong electron-withdrawing nitro groups at the ortho and para positions play a key role in stabilizing this adduct by delocalizing the negative charge through resonance. acs.orgnih.govmsu.edu The negative charge can be delocalized onto the oxygen atoms of the nitro groups, which effectively disperses the charge and lowers the energy of the intermediate. libretexts.orgwikipedia.org This stabilization facilitates the formation of the adduct, allowing the substitution reaction to occur. acs.orgnih.gov The second step of the mechanism is the rapid elimination of the leaving group (the sulfonate group), which restores the aromaticity of the ring. libretexts.org The existence of stable Meisenheimer complexes has been confirmed, and in some cases, they have been isolated and characterized. wikipedia.orgic.ac.uk

Brønsted Acid Catalysis: Theory and Application

In addition to its reactivity in SNAr, this compound is a strong organic acid, with a predicted pKa of -3.3. hmdb.ca This high acidity makes it an effective Brønsted acid catalyst for a variety of organic reactions. researchgate.net Brønsted acid catalysis involves the protonation of a substrate by the acid, which activates the substrate towards subsequent reaction steps. youtube.com The catalyst participates in the reaction mechanism but is regenerated in a later step, allowing a small amount of acid to facilitate the conversion of a large amount of reactant. youtube.com

Brønsted acid catalysts influence both the kinetics (rate) and thermodynamics (equilibrium) of a reaction. From a kinetic perspective, the acid lowers the activation energy of the rate-determining step, thereby increasing the reaction rate. youtube.com This is typically achieved by protonating an electrophilic species, making it more electrophilic and more susceptible to nucleophilic attack. youtube.com For example, protonating a carbonyl oxygen or a hydroxyl group on an alcohol converts it into a better leaving group (water), facilitating substitution or elimination reactions. nrochemistry.com The rate enhancement can be substantial, with observed rate increases of many orders of magnitude. nih.gov

This compound has been successfully employed as a metal-free Brønsted acid catalyst in amidation reactions, such as the Ritter reaction. researchgate.net The Ritter reaction is a method for synthesizing N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary or benzylic alcohol, or an alkene. chemistry-reaction.comorganic-chemistry.org

The generally accepted mechanism for the acid-catalyzed Ritter reaction proceeds as follows:

Carbocation Formation : The strong acid catalyst (e.g., this compound) protonates the alcohol, which then loses a molecule of water to form a stable carbocation. nrochemistry.comchemistry-reaction.com This is often the rate-limiting step.

Nucleophilic Attack by Nitrile : The carbocation is a potent electrophile and is attacked by the lone pair of electrons on the nitrogen atom of the nitrile. nrochemistry.comchemistry-reaction.com This forms a highly stable nitrilium ion intermediate, where the positive charge is delocalized.

Hydrolysis : The nitrilium ion is then attacked by water (typically added during workup), followed by deprotonation and tautomerization to yield the final N-alkyl amide product. nrochemistry.commissouri.edu The acid catalyst is regenerated during the process.

Simple organic acids like 2,4-dinitrobenzenesulfonic acid have been shown to effectively catalyze the Ritter reaction of secondary benzylic alcohols, demonstrating their utility as powerful Brønsted acid catalysts in C-N bond formation. researchgate.net

Applications of Dinitrobenzenesulfonic Acid in Advanced Chemical Synthesis

Dinitrobenzenesulfonic Acid as a Catalyst in Organic Transformations

Controlled/Living Ring-Opening Polymerization (ROP) of Cyclic Monomers

Development of Diblock Copolymers (e.g., PCL-b-PVL, PCL-b-PTMC)

2,4-Dinitrobenzenesulfonic acid (DNBSA) has been effectively utilized as a Brønsted acid catalyst for the controlled/living ring-opening polymerization (ROP) of cyclic esters. This methodology is particularly valuable for the synthesis of well-defined diblock copolymers, such as poly(ε-caprolactone)-block-poly(δ-valerolactone) (PCL-b-PVL) and poly(ε-caprolactone)-block-poly(trimethylene carbonate) (PCL-b-PTMC).

The synthesis process typically involves the sequential addition of monomers. First, ε-caprolactone (CL) is polymerized using an initiator, such as benzyl (B1604629) alcohol, in the presence of DNBSA as a catalyst. This initial step produces a living poly(ε-caprolactone) (PCL) block. The term "living" indicates that the polymer chain ends remain active and can initiate the polymerization of a second monomer.

Characterization techniques such as ¹H NMR spectroscopy, size exclusion chromatography (SEC), and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry have confirmed the successful synthesis of these well-defined diblock copolymers with controlled molecular weights and narrow polydispersity indices (PDI), which are indicative of a controlled polymerization process. researchgate.net

Table 1: Diblock Copolymers Synthesized Using 2,4-Dinitrobenzenesulfonic Acid Catalysis
Diblock CopolymerFirst BlockSecond BlockCatalyst
PCL-b-PVLPoly(ε-caprolactone) (PCL)Poly(δ-valerolactone) (PVL)2,4-Dinitrobenzenesulfonic acid
PCL-b-PTMCPoly(ε-caprolactone) (PCL)Poly(trimethylene carbonate) (PTMC)2,4-Dinitrobenzenesulfonic acid

Role in Carbon-Carbon Bond Formation Methodologies

This compound and its derivatives play a significant role in modern carbon-carbon bond formation strategies, particularly in the arylation of active methylene (B1212753) compounds.

A notable application of 2,4-dinitrobenzenesulfonic acid is in the arylation of active methylene compounds through an ipso nucleophilic substitution reaction. nih.gov In this process, the sulfonic acid group of the electron-deficient dinitrobenzene ring acts as a leaving group and is replaced by a carbon nucleophile derived from an active methylene compound. nih.gov This methodology provides a direct route for the formation of a new carbon-carbon bond.

The reaction is typically carried out under mild conditions, often in the presence of a base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov The base deprotonates the active methylene compound to generate the carbon nucleophile, which then attacks the carbon atom bearing the sulfonic acid group on the dinitrobenzene ring, leading to the displacement of the sulfonate.

A significant advantage of this method is that it proceeds without the need for transition-metal catalysts, such as palladium or copper, which are often required for similar transformations. nih.gov This circumvents issues related to catalyst cost, toxicity, and removal from the final product. The reaction demonstrates good to excellent yields with a variety of active methylene compounds, making it a valuable tool for the synthesis of arylated products. nih.gov This strategy has been highlighted as a novel route for creating sterically congested all-carbon quaternary centers. nih.gov

Table 2: Key Features of Arylation via Ipso Substitution with 2,4-Dinitrobenzenesulfonic Acid
FeatureDescription
Reaction TypeIpso Nucleophilic Aromatic Substitution
Reactants2,4-Dinitrobenzenesulfonic acid and Active Methylene Compounds
Key TransformationC-SO₃H bond cleavage and C-C bond formation
CatalystTypically transition-metal-free
ConditionsMild, often with a base like Cs₂CO₃ in DMSO

Based on the conducted research, there is no publicly available scientific literature that specifically details the application of this compound as a catalyst or reagent in the stereoselective and regioselective synthesis of complex organic architectures. While the compound is a strong Brønsted acid and could potentially be used in acid-catalyzed reactions that require stereochemical or regiochemical control, specific examples and detailed research findings in this area are not documented in the reviewed sources.

Precursor in Materials Science Applications

Following a thorough review of the available scientific literature, no evidence was found to suggest that this compound is utilized as a precursor in the synthesis of aromatic dimethylene spacer-inserted cyclodextrin (B1172386) derivatives. The synthesis of such cyclodextrin derivatives typically involves other starting materials and synthetic routes.

Dinitrobenzenesulfonic Acid in Advanced Analytical and Biochemical Research Methodologies

Reagent in Protein and Peptide Structural Analysis

The dinitrophenyl group provides a stable and detectable tag for amino acids, forming the basis of classical protein sequencing and the creation of specialized biochemical probes.

The determination of the amino acid sequence of a protein is fundamental to understanding its function. The first method developed for this purpose was by Frederick Sanger, for which he was awarded the Nobel Prize in Chemistry in 1958. creative-biolabs.com The method identifies the N-terminal amino acid of a polypeptide chain.

The classical Sanger method utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent. gbiosciences.comyoutube.com The core principle involves the reaction of DNFB with the free α-amino group of the N-terminal amino acid under mild alkaline conditions. creative-biolabs.com This reaction is a nucleophilic aromatic substitution, where the amino group attacks the electron-deficient benzene (B151609) ring, displacing the fluorine atom and forming a stable dinitrophenyl (DNP) derivative of the peptide. gbiosciences.comyoutube.com

Following this labeling step, the entire polypeptide is hydrolyzed using strong acid, which breaks all the peptide bonds and releases the individual amino acids. creative-biolabs.comgbiosciences.com The DNP group, however, forms a covalent bond that is resistant to this hydrolysis. Consequently, only the original N-terminal amino acid remains labeled as a yellow-colored DNP-amino acid. This labeled amino acid can then be isolated and identified using chromatographic techniques by comparing its migration to that of known DNP-amino acid standards. gbiosciences.com

A significant limitation of the Sanger method is that it destroys the rest of the peptide chain during the hydrolysis step, preventing sequential analysis of the remaining amino acids. creative-biolabs.com Therefore, its primary use is for the singular identification of the N-terminal residue. creative-biolabs.comwikipedia.org For larger proteins, the polypeptide chain is typically broken into smaller fragments before applying the Sanger reagent. gbiosciences.com 2,4-Dinitrobenzenesulfonic acid (DNBS) serves as a water-soluble analogue to DNFB, allowing the reaction to be performed under different solvent conditions while relying on the same fundamental chemical principle of reacting with the unprotonated form of the amino group. nih.gov

Table 1: Comparison of Reagents for N-Terminal Amino Acid Analysis
ReagentCommon NameReactive GroupKey FeatureDetection Method
1-Fluoro-2,4-dinitrobenzeneDNFB, Sanger's ReagentN-terminal α-amino groupForms acid-stable DNP-amino acid derivativeColorimetric / Chromatographic
2,4-Dinitrobenzenesulfonic acidDNBSN-terminal α-amino groupWater-soluble alternative to DNFBSpectrophotometric / Chromatographic
Dansyl chloride-N-terminal α-amino groupForms highly fluorescent derivativeFluorometric / Chromatographic
PhenylisothiocyanatePITC, Edman's ReagentN-terminal α-amino groupAllows for sequential, non-destructive degradationChromatographic (HPLC)

The reactivity of dinitrophenyl compounds with primary amines is also exploited to create dinitrophenylated (DNP) probes for various detection and analysis purposes. These probes are biomolecules (like proteins or nucleic acids) that have been covalently labeled with one or more DNP groups.

The preparation involves reacting a protein with a reagent like DNFB or DNBS. The reagent forms covalent bonds primarily with the epsilon-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the protein. nih.govresearchgate.net By controlling the reaction conditions, such as pH and reagent concentration, the extent of labeling (the number of DNP groups per protein molecule) can be managed. nih.gov

Once created, these DNP-protein conjugates can be used in a variety of applications. For example, DNP-labeled oligonucleotide probes are used in molecular biology for hybridization assays like Southern and Northern blotting. genelink.com After the probe binds to its target nucleic acid sequence, its presence is revealed by using an anti-DNP antibody that is conjugated to a reporter enzyme or a fluorescent dye. genelink.com This indirect detection method can provide significant signal amplification.

Development of Quantitative Detection Techniques for Biomolecules

Beyond structural analysis, dinitrophenyl compounds are central to methods for detecting and quantifying specific chemical modifications on biomolecules, particularly those associated with oxidative stress.

The presence of carbonyl groups (aldehydes and ketones) on proteins is a key indicator of oxidative damage. A widely used method for detecting these groups involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govresearchgate.net DNPH reacts specifically with carbonyl groups to form a stable 2,4-dinitrophenylhydrazone product, which can be detected and quantified. nih.gov This reaction serves as the basis for many quantitative assays. researchgate.net

This chemical labeling strategy can be paired with advanced optical detection techniques like Surface Plasmon Resonance (SPR). SPR is a label-free optical method that detects changes in mass on a sensor surface in real-time. nih.gov In a potential application, a surface could be functionalized with antibodies or other molecules that capture proteins of interest from a biological sample. Subsequently, the captured proteins could be treated with DNPH. The reaction of DNPH with any carbonyl groups present on the proteins would lead to an increase in mass on the sensor surface, which would be detected by SPR as a measurable signal. The magnitude of this signal would be proportional to the extent of carbonylation, thus providing a quantitative measure of oxidative damage. This approach combines the high specificity of the DNPH-carbonyl reaction with the high sensitivity of label-free optical detection. nih.govuzh.ch

Role in Immunological Probing and Hapten Chemistry

Dinitrophenyl compounds are classic models in the field of immunology for studying how the immune system recognizes and responds to small chemical molecules.

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. scbt.com The dinitrophenyl (DNP) group is a model hapten used extensively in immunological research. nih.gov Compounds like dinitrobenzenesulfonic acid, dinitrofluorobenzene, or dinitrochlorobenzene can act as haptens by reacting with and covalently binding to host proteins, forming a hapten-carrier conjugate. nih.govplos.org

This process is critical for studying immune phenomena like contact hypersensitivity. nih.govuchicago.edu When applied to the skin, these reactive haptens bind to skin proteins, creating novel antigens. plos.org These new antigens are then recognized by the immune system, leading to the activation of T cells and B cells and the production of DNP-specific antibodies. creative-biolabs.comnih.gov

The immunogenicity of the hapten-carrier conjugate is highly dependent on the hapten density, also known as the epitope density, which is the number of hapten molecules conjugated to a single carrier protein molecule. nih.govnih.gov Studies have shown that conjugates with a low density of DNP groups tend to be immunogenic, while those with a very high density can sometimes induce immunological tolerance instead of activation. nih.gov Researchers prepare these conjugates ex vivo by reacting a carrier protein like bovine serum albumin (BSA) with a controlled amount of the hapten. nih.gov These well-defined conjugates are then used to immunize animals to study the mechanisms of antibody production and B-cell activation. creative-biolabs.com

Table 2: Factors Influencing Immunogenicity of Hapten-Carrier Conjugates
FactorDescriptionImpact on Immune Response
HaptenSmall molecule (e.g., DNP group) that is recognized by the immune system.Determines the specificity of the antibody response.
Carrier ProteinLarge molecule (e.g., BSA, KLH) that provides T-cell epitopes. nih.govMakes the hapten immunogenic; a larger, more complex carrier is often more effective.
Hapten DensityNumber of hapten molecules per carrier protein.Optimal density is crucial; too low may not trigger a response, while too high can lead to tolerance. A high antibody titer has been obtained with a hapten density of around 15. nih.govnih.gov
Conjugation ChemistryMethod used to link the hapten to the carrier (e.g., via lysine or cysteine residues). gbiosciences.comAffects the stability and orientation of the hapten, which can influence antibody recognition.

Computational and Theoretical Studies of Dinitrobenzenesulfonic Acid

Molecular Structure and Conformation Analysis

The molecular structure of dinitrobenzenesulfonic acid is characterized by a benzene (B151609) ring substituted with two nitro (-NO₂) groups and one sulfonic acid (-SO₃H) group. The relative positions of these groups define the specific isomer (e.g., 2,4-dinitrobenzenesulfonic acid). Computational methods, particularly Density Functional Theory (DFT), are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

While specific computational studies detailing the comprehensive conformational analysis of this compound are not extensively available in public literature, analysis of closely related dinitrobenzene (DNB) isomers provides valuable insights. DFT calculations on DNB isomers reveal specific bond lengths within the molecule. researchgate.netresearchgate.net These calculations show, for instance, how bond lengths within the aromatic ring and the C-N bonds change upon the addition of electrons to form anion radicals and dianions. researchgate.netresearchgate.net It is expected that the addition of a bulky and electron-withdrawing sulfonic acid group would induce further changes in the geometry of the dinitrobenzene framework, potentially causing slight out-of-plane distortions of the substituent groups to minimize steric hindrance.

Table 1: Representative Calculated Bond Lengths for Dinitrobenzene (Analogue for this compound) Data sourced from studies on dinitrobenzene and presented here as a proxy to illustrate expected values.

BondMolecule (DNB) (Å)Anion Radical (AR) (Å)Dianion (DA) (Å)
C-N1.4871.4111.399
N-O1.2291.2721.291
C-C (aromatic)1.385 - 1.4011.395 - 1.4251.408 - 1.435

This interactive table is based on DFT calculation data for dinitrobenzene, a structurally related compound. The changes in bond length upon reduction illustrate electronic effects that would be similar in this compound. researchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule, which in turn dictates its reactivity. Key parameters derived from these calculations include the energies of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and various reactivity descriptors.

Frontier Molecular Orbitals (HOMO and LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. mdpi.comnih.gov

For this compound, the presence of three strongly electron-withdrawing groups (-NO₂, -SO₃H) is expected to significantly lower the energy of the LUMO, making the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. This is a well-known characteristic of dinitrated aromatic compounds. Studies on analogous molecules like 3,5-dinitrobenzoic acid confirm this trend, where DFT calculations have been used to quantify the HOMO-LUMO gap and predict reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) An MEP map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP would show highly negative potential around the oxygen atoms of the nitro and sulfonic acid groups. Conversely, the aromatic ring, particularly the hydrogen atoms and the carbon atoms attached to the electron-withdrawing groups, would exhibit a positive electrostatic potential. This electron-deficient nature of the ring is a key feature of its reactivity, for instance, in nucleophilic aromatic substitution reactions. researchgate.net

Table 2: Calculated Electronic Properties for 3,5-Dinitrobenzoic Acid (Analogue Compound) Data from a DFT study on a structurally similar compound used to infer properties of this compound.

PropertyCalculated Value (eV)
HOMO Energy-8.5
LUMO Energy-4.2
HOMO-LUMO Gap4.3

This interactive table shows data calculated for 3,5-dinitrobenzoic acid. The relatively low LUMO energy and significant HOMO-LUMO gap are indicative of a molecule that is stable but a potent electron acceptor, a characteristic expected to be shared by this compound. researchgate.net

Environmental Chemistry and Transformational Pathways of Dinitrobenzenesulfonic Acid

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes such as sunlight (photolysis), water (hydrolysis), and reactions with other chemical species in the environment.

Hydrolysis, the reaction with water, is another potential abiotic degradation route. The presence of the sulfonic acid group, which is highly water-soluble, suggests that dinitrobenzenesulfonic acid will reside predominantly in the aqueous phase. However, the stability of the aromatic ring and the carbon-sulfur bond often makes benzenesulfonic acids resistant to hydrolysis under typical environmental conditions. Specific kinetic data for the hydrolysis of this compound are needed to assess its importance as a transformation pathway.

In the atmosphere, organic compounds can be degraded by reacting with photochemically generated oxidants such as hydroxyl radicals (•OH) and ozone (O3). While the fundamental principles of atmospheric chemistry are well-established, the specific reaction rates and mechanisms for this compound have not been documented in the available literature. stonybrook.edunorthwestern.edu The high polarity and low volatility of this compound suggest that its presence in the gas phase would be limited, making atmospheric degradation primarily relevant for the compound adsorbed onto particulate matter.

Biotic Transformation and Biodegradation Pathways

The biodegradation of nitroaromatic compounds is a widely studied field, with numerous microorganisms capable of transforming or mineralizing these substances. However, specific research on the microbial degradation of this compound is conspicuously absent from the scientific literature.

General biodegradation pathways for other dinitroaromatic compounds, such as 2,4-dinitrophenol (B41442) (DNP) and 2,4-dinitroanisole (B92663) (DNAN), have been elucidated. These pathways often involve initial reduction of one or both nitro groups to amino groups, which can make the aromatic ring more susceptible to subsequent enzymatic attack and ring cleavage. hibiscuspublisher.comnih.govnih.gov For example, the aerobic degradation of 2,4-dinitrophenol can proceed through the formation of 4-nitrophenol (B140041) and benzoquinone by some bacterial strains. hibiscuspublisher.com In other cases, a hydride-Meisenheimer complex is formed as an intermediate. researchgate.net

Anaerobic biodegradation of nitroaromatics typically involves the reduction of the nitro groups to amino groups, forming amino-nitro or diamino derivatives. researchgate.net While these pathways provide a framework for postulating potential transformation routes for this compound, experimental verification is necessary. The presence of the sulfonic acid group could significantly influence the biodegradability of the molecule, potentially making it more recalcitrant or leading to different enzymatic strategies for its breakdown.

Characterization of Environmentally Relevant Metabolites and Byproducts

Without established abiotic or biotic degradation pathways for this compound, the identification of its environmentally relevant metabolites and byproducts is not possible. For related dinitroaromatic compounds, a variety of transformation products have been identified. For instance, the reduction of DNAN can produce 2-amino-4-nitroanisole and subsequently 2,4-diaminoanisole. nih.gov The aerobic degradation of 2,4-dinitrophenol can lead to the formation of 4-nitrophenol, benzoquinone, or 4,6-dinitrohexanoate, depending on the microbial strain and pathway. hibiscuspublisher.com

The nature of these metabolites is crucial for a complete environmental risk assessment, as they can have different toxicological profiles and environmental behaviors compared to the parent compound. The lack of data on the transformation products of this compound represents a critical knowledge gap that hinders a comprehensive evaluation of its environmental impact.

Q & A

Q. What are the standard methodologies for synthesizing and purifying dinitrobenzenesulfonic acid (DNBS) for laboratory use?

DNBS is typically synthesized via sulfonation of nitroaromatic precursors under controlled acidic conditions. Purification often involves recrystallization from aqueous ethanol or chromatography (e.g., using ion-exchange resins to remove unreacted sulfonic acid derivatives). Analytical validation via HPLC or LC-MS ensures purity, with retention shifts at varying pH levels used to confirm structural integrity .

Q. How is DNBS utilized in experimental models of inflammatory bowel disease (IBD)?

DNBS dissolved in 50% ethanol is intracolonically administered in rodents to induce colitis, mimicking human IBD. Key parameters include DNBS concentration (e.g., 20–30 mg/kg in rats), ethanol volume (0.25–0.5 mL), and post-administration monitoring periods (48–72 hours for acute inflammation). Histopathological scoring of colon tissue and ELISA-based quantification of cytokines (e.g., IL-1β, IL-6) are standard validation methods .

Q. What analytical techniques are effective for separating DNBS from complex mixtures of dinitroaromatic compounds?

Reverse-phase HPLC with gradient elution (pH 7.5–8.5) and paired-ion chromatography effectively resolve DNBS from structurally similar compounds like 2,4-dinitrophenol and 3,5-dinitrobenzoic acid. Retention shifts under varying pH and ion-pairing conditions help differentiate DNBS (a strong acid) from weak acids or non-charged contaminants .

Advanced Research Questions

Q. How can researchers address contradictions in DNBS-induced colitis models when ethanol controls exhibit overlapping inflammatory effects?

Evidence shows that ethanol alone induces mucosal damage and cyclooxygenase-2 (COX-2) upregulation, confounding DNBS-specific effects. To isolate DNBS-driven mechanisms, use dual control groups: (1) physiological saline (baseline) and (2) ethanol-only. Statistical comparison of experimental (DNBS + ethanol) and ethanol control groups via ANOVA with post-hoc tests (e.g., Tukey’s) clarifies DNBS-specific contributions to cytokine profiles or histopathology .

Q. What mechanistic approaches confirm DNBS’s role in IL-6 upregulation, given potential confounding factors in in vivo models?

Combine in vivo colitis models with in vitro assays (e.g., macrophage or epithelial cell lines treated with DNBS). Use siRNA knockdown or inhibitors (e.g., NF-κB inhibitors) to dissect signaling pathways. Transcriptomic analysis (RNA-seq) of DNBS-exposed cells identifies upstream regulators (e.g., NFE2L2) linked to IL-6 mRNA expression, as shown in chalcone derivative studies .

Q. How can chromatographic methods be optimized for DNBS quantification in mixtures with variable solute charge states?

Implement computer-assisted method development (CAMD) using rule-based algorithms. For example, a seven-gradient design with pH modulation (2.5–7.5) and ion-pairing agents (e.g., tetrabutylammonium) resolves retention ambiguities. Validate with spiked samples and LC-MS/MS to confirm peak identities and minimize co-elution errors .

Q. What strategies resolve discrepancies in DNBS’s classification as a sensitizer in toxicological assays like the kDPRA?

DNBS’s borderline reactivity in the kinetic Direct Peptide Reactivity Assay (kDPRA) requires orthogonal validation. Supplement in chemico data with in vitro dendritic cell activation assays (e.g., CD86 upregulation) and in vivo murine local lymph node assays (LLNA). Pre-hapten oxidation studies (e.g., simulating metabolic activation) further clarify its sensitization potential .

Methodological Notes

  • Data Interpretation : Always compare DNBS effects against both ethanol and saline controls in colitis studies to avoid overattributing ethanol-mediated inflammation to DNBS .
  • Technical Validation : Use LC-MS/MS for DNBS quantification in biological matrices to mitigate interference from metabolites or degradation products .
  • Ethical Design : Adhere to ARRIVE guidelines for animal studies, including sample size justification and blinded histopathological scoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.